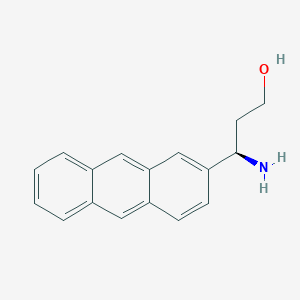

(3R)-3-Amino-3-(2-anthryl)propan-1-OL

Description

(3R)-3-Amino-3-(2-anthryl)propan-1-OL is a chiral amino alcohol featuring a propan-1-ol backbone with a 2-anthryl aromatic substituent and an amino group at the 3-position. The anthracene moiety imparts significant aromaticity and bulk, which may influence solubility, photophysical properties, and intermolecular interactions. This compound is likely utilized as a pharmaceutical intermediate or chiral building block in asymmetric synthesis, given its structural similarity to other amino alcohols used in drug development (e.g., β-blockers or kinase inhibitors) .

Properties

Molecular Formula |

C17H17NO |

|---|---|

Molecular Weight |

251.32 g/mol |

IUPAC Name |

(3R)-3-amino-3-anthracen-2-ylpropan-1-ol |

InChI |

InChI=1S/C17H17NO/c18-17(7-8-19)15-6-5-14-9-12-3-1-2-4-13(12)10-16(14)11-15/h1-6,9-11,17,19H,7-8,18H2/t17-/m1/s1 |

InChI Key |

XZRHTZQOMZSCEJ-QGZVFWFLSA-N |

Isomeric SMILES |

C1=CC=C2C=C3C=C(C=CC3=CC2=C1)[C@@H](CCO)N |

Canonical SMILES |

C1=CC=C2C=C3C=C(C=CC3=CC2=C1)C(CCO)N |

Origin of Product |

United States |

Preparation Methods

Key Reaction Types:

- Mannich Reaction : Condensation of an aldehyde or ketone with an amine and a nucleophile to form β-amino alcohols.

- Asymmetric Catalysis : Use of chiral catalysts or auxiliaries to induce enantioselectivity.

- Resolution of Racemates : Separation of racemic mixtures into individual enantiomers by forming diastereomeric salts.

Detailed Preparation Methods

Asymmetric Mannich-Type Reaction

- Starting materials : 2-anthryl-substituted ketone or aldehyde, primary amine, and nucleophilic species such as silylketene acetals.

- Catalysts : Chiral Lewis acid complexes, particularly BINOL-boron complexes, are employed to catalyze the Mannich reaction asymmetrically, favoring the (3R)-enantiomer formation.

- Reaction conditions : Typically conducted at room temperature or below (e.g., -78°C) to improve stereoselectivity.

- Outcome : Formation of β-amino alcohol with controlled stereochemistry.

This method is supported by extensive research on asymmetric Mannich reactions catalyzed by chiral boron complexes, which have been shown to give high enantiomeric excesses for similar chiral amino alcohols.

Enzymatic Resolution

- Process : Starting from racemic (3R/S)-3-Amino-3-(2-anthryl)propan-1-OL, enzymatic methods can selectively hydrolyze or modify one enantiomer, allowing separation.

- Enzymes used : Lipases or amidases that exhibit enantioselectivity.

- Advantages : Mild conditions and high selectivity.

- Limitations : Requires racemic starting material and may involve multiple steps.

Catalytic Hydrogenation with Chiral Catalysts

- Method : Hydrogenation of prochiral precursors (e.g., imines or ketones) in the presence of chiral catalysts such as chiral rhodium or ruthenium complexes.

- Goal : Direct asymmetric reduction to the (3R)-amino alcohol.

- Benefits : High enantioselectivity and scalability for industrial applications.

Synthetic Route Example and Reaction Conditions

| Step | Reaction Type | Reagents/Conditions | Outcome/Notes |

|---|---|---|---|

| 1 | Formation of imine | 2-Anthryl aldehyde + amine, mild acid/base | Imine intermediate formation |

| 2 | Asymmetric Mannich reaction | Silylketene acetal + chiral BINOL-boron catalyst, 0°C to -78°C | Formation of chiral β-amino ester intermediate with high enantiomeric excess |

| 3 | Reduction | Sodium borohydride or catalytic hydrogenation with chiral catalyst | Conversion of ester to β-amino alcohol |

| 4 | Purification and resolution | Formation of diastereomeric salts with chiral acids (e.g., acetyl mandelic acid) | Isolation of (3R)-enantiomer with high purity |

Enantiopurity Determination

- Chiral derivatization : Formation of diastereomeric salts with chiral acids such as (S)-(+)-O-acetylmandelic acid allows separation and analysis by ^1H NMR.

- Chiral chromatography : HPLC or GC using chiral stationary phases.

- NMR methods : Advanced NMR techniques with chiral derivatizing agents or three-component chiral protocols have been developed for precise enantiomeric excess (ee) determination.

Research Findings and Optimization

- The use of BINOL-boron complexes as chiral catalysts in Mannich-type reactions has been optimized to yield high enantioselectivity and good yields of β-amino alcohols analogous to this compound.

- Protective groups such as diphenylmethylamine have been used to improve reaction control and facilitate purification.

- Temperature control and solvent choice are critical parameters influencing stereoselectivity.

- Enzymatic methods provide complementary routes but are less common for large-scale synthesis due to complexity.

- Catalytic hydrogenation methods with chiral rhodium or ruthenium complexes offer industrially scalable routes with high stereocontrol.

Summary Table of Preparation Methods

| Method | Key Features | Advantages | Disadvantages |

|---|---|---|---|

| Asymmetric Mannich Reaction | Chiral Lewis acid catalysis, BINOL-boron | High stereoselectivity, versatile | Requires chiral catalyst synthesis |

| Enzymatic Resolution | Selective enzymatic hydrolysis | Mild, selective | Needs racemate, multi-step |

| Catalytic Hydrogenation | Chiral Rh or Ru catalysts | Scalable, high ee | Catalyst cost, sensitive conditions |

| Diastereomeric Salt Formation | Crystallization with chiral acids | Simple purification | Additional step, salt formation |

Chemical Reactions Analysis

Types of Reactions

(3R)-3-Amino-3-(2-anthryl)propan-1-OL can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The amino group can be reduced to form an amine.

Substitution: Both the amino and hydroxyl groups can participate in substitution reactions to form new derivatives.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield an anthryl ketone, while substitution reactions may produce various anthryl derivatives.

Scientific Research Applications

Pharmaceutical Applications

1.1 Antidepressant and Neurotransmission Modulation

The compound is noted for its role as an intermediate in the synthesis of pharmacologically active compounds that target neurotransmission pathways. Specifically, it has been linked to the treatment of disorders associated with decreased serotonin and norepinephrine levels, such as depression and anxiety disorders. The synthesis of (3R)-3-Amino-3-(2-anthryl)propan-1-OL allows for the production of various derivatives that exhibit antidepressant properties .

1.2 Chiral Drug Synthesis

This compound serves as an important building block for the synthesis of chiral drugs. Its ability to exist in multiple stereoisomeric forms makes it valuable for creating optically active pharmaceuticals. The asymmetric synthesis methods involving this compound have been shown to yield high enantiomeric excess, which is crucial for the efficacy and safety of chiral drugs .

Organic Synthesis Applications

2.1 Synthesis of Amino Alcohols

This compound is utilized in the synthesis of various amino alcohols through reactions such as Mannich reactions. These amino alcohols are essential intermediates in organic chemistry, particularly in the preparation of more complex molecules used in medicinal chemistry .

2.2 Asymmetric Catalysis

The compound plays a significant role in asymmetric catalysis, where it can be used to produce other chiral compounds with high selectivity. Its structural properties allow it to act as a ligand in catalytic processes, enhancing the efficiency of reactions that require chirality .

Case Studies

Case Study 1: Antidepressant Development

In a study focusing on the development of new antidepressants, researchers synthesized various derivatives of this compound. The derivatives were tested for their ability to inhibit reuptake of serotonin and norepinephrine, showing promising results that suggest potential therapeutic applications in treating major depressive disorder .

Case Study 2: Chiral Synthesis Process Optimization

Another research effort aimed at optimizing the chiral synthesis process for this compound demonstrated significant improvements in yield and enantiomeric purity through modified reaction conditions. This optimization is critical for scaling up production for pharmaceutical applications .

Data Summary Table

| Application Area | Specific Use | Impact |

|---|---|---|

| Pharmaceuticals | Antidepressant development | Targeting neurotransmission disorders |

| Organic Synthesis | Synthesis of amino alcohols | Intermediates for complex molecule synthesis |

| Asymmetric Catalysis | Chiral ligand in catalytic processes | Enhancing reaction efficiency |

Mechanism of Action

The mechanism of action of (3R)-3-Amino-3-(2-anthryl)propan-1-OL involves its interaction with molecular targets such as enzymes or receptors. The amino and hydroxyl groups allow it to form hydrogen bonds and other interactions with biological molecules, influencing their activity and function.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparison

The compound is compared to structurally analogous amino alcohols with varying aromatic substituents, stereochemistry, and functional groups. Key differences include:

- Aromatic Substituents : Anthryl vs. substituted phenyl, pyridinyl, or heterocyclic groups.

- Electron-Withdrawing/Donating Groups : Bromo, chloro, trifluoromethyl, or tert-butyl substituents.

- Stereochemistry : (3R) vs. (1S,2R) configurations in related molecules.

Physical and Chemical Properties

*Calculated based on molecular formula.

Key Observations:

Aromatic Bulk and Solubility :

- The 2-anthryl group in the target compound likely reduces aqueous solubility compared to smaller phenyl or pyridinyl substituents (e.g., 2,3-dimethylphenyl in ).

- Halogenated derivatives (e.g., 4-bromophenyl in ) exhibit higher molecular weights and boiling points due to increased polarity.

The trifluoromethyl group in may improve metabolic stability in drug candidates.

Stereochemical Impact :

- The (3R) configuration in the target compound contrasts with the (1S,2R) configuration in , which alters the spatial arrangement of functional groups and may affect biological target engagement.

Pharmacological Potential: The pyrimidine-containing compound in (DrugBank DB07054) demonstrates the role of amino alcohols in kinase inhibition, suggesting that the target compound or its analogs could have similar applications.

Limitations and Gaps

- Physical data (e.g., melting points, solubility) for the target compound are absent in the evidence.

Biological Activity

(3R)-3-Amino-3-(2-anthryl)propan-1-OL is a chiral amino alcohol that has garnered attention due to its potential biological activities and applications in medicinal chemistry. This article explores its synthesis, biological mechanisms, and relevant research findings.

The synthesis of this compound typically involves the following steps:

- Starting Materials : The synthesis begins with 2-anthraldehyde and a chiral amine.

- Formation of Intermediate : The initial step involves the condensation of 2-anthraldehyde with the chiral amine to form an imine intermediate.

- Reduction : The imine is reduced using sodium borohydride or lithium aluminum hydride to yield the desired amino alcohol.

In industrial settings, methods such as catalytic hydrogenation using chiral catalysts or enzymatic resolution from racemic mixtures are employed to enhance yield and selectivity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The hydroxyl and amino groups facilitate hydrogen bonding, which is crucial for binding interactions in biological systems. This compound has been investigated for its potential role as a ligand in biochemical studies, influencing enzyme activity and receptor function.

Pharmacological Implications

Research indicates that this compound may exhibit therapeutic properties, particularly as an intermediate in the synthesis of pharmaceuticals targeting conditions such as depression and anxiety. Its structural similarity to known selective serotonin and norepinephrine uptake inhibitors suggests potential applications in treating mood disorders .

Case Studies and Experimental Data

- Antidepressant Activity : In studies comparing various enantiomers, this compound showed promising results in modulating neurotransmitter levels associated with mood regulation. For instance, compounds derived from this amino alcohol demonstrated increased serotonin uptake inhibition compared to their non-chiral counterparts .

- Enantiomeric Comparison : Research has also highlighted differences in biological activity between (3R)- and (3S)-enantiomers of similar compounds. The (3R) form often exhibits enhanced binding affinity to serotonin receptors, which is critical for antidepressant efficacy.

Comparative Analysis of Similar Compounds

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| This compound | Chiral amino alcohol | Potential antidepressant; interacts with neurotransmitters |

| (3S)-3-Amino-3-(2-anthryl)propan-1-OL | Chiral amino alcohol | Lower binding affinity compared to (3R) form |

| 3-Amino-1-phenylpropan-1-OL | Amino alcohol | Similar pharmacological profile; less potent |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.